

# comparing PF-06282999 and PF-1355

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## Compound of Interest

Compound Name: PF-06282999

Cat. No.: B609969

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A Comparative Guide to the Myeloperoxidase Inhibitors **PF-06282999** and PF-1355

## Introduction

Myeloperoxidase (MPO) is a pivotal enzyme in the human immune system, primarily found in neutrophils. It catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxidants, which are crucial for pathogen destruction. However, excessive MPO activity is implicated in the pathology of numerous inflammatory conditions, including cardiovascular and renal diseases, by promoting oxidative damage and inflammation.[1] This has led to the development of MPO inhibitors as potential therapeutic agents.

This guide provides a detailed comparison of two prominent, structurally analogous MPO inhibitors developed by Pfizer: **PF-06282999** and PF-1355. Both are selective, mechanism-based inactivators of MPO, but they exhibit distinct pharmacological profiles.[2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available preclinical data.

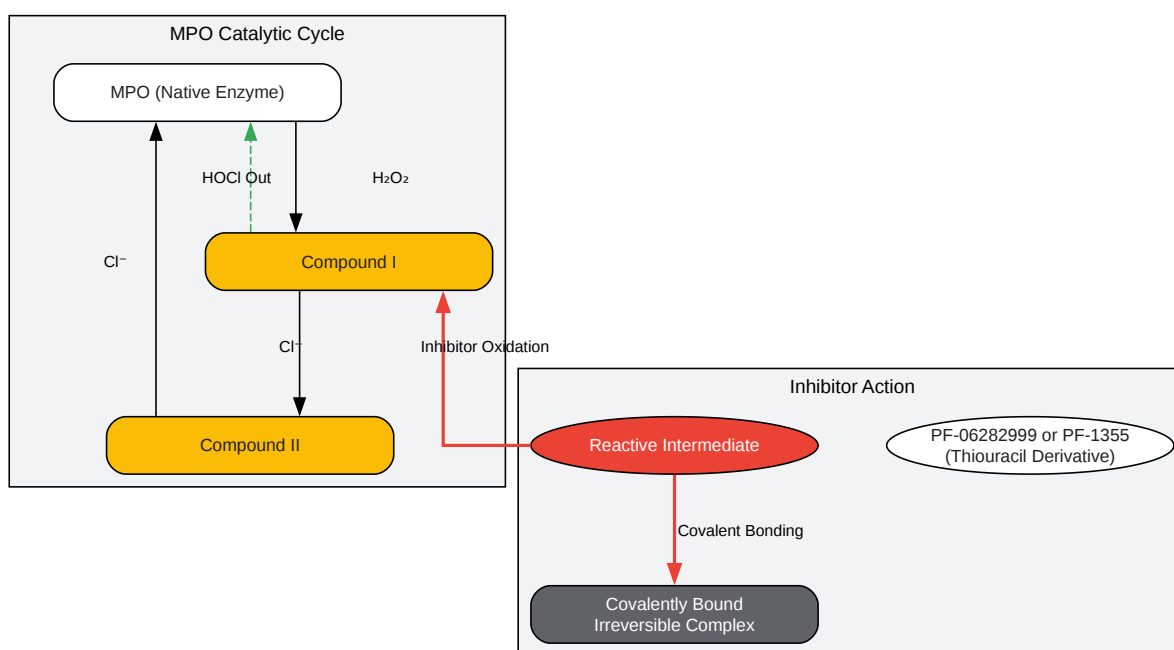
## Mechanism of Action: Irreversible MPO Inactivation

Both **PF-06282999** and PF-1355 are classified as 2-thiouracil mechanism-based inhibitors.[3] [4] Their inhibitory action is not immediate but occurs in a time-dependent manner that requires the catalytic activity of the MPO enzyme itself.[5]

The process begins with MPO converting hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) to a more reactive state. The inhibitor, acting as a substrate, is then oxidized by the activated MPO. This leads to the formation of a reactive intermediate that covalently binds to the enzyme, resulting in its

irreversible inactivation.[5][6] This mechanism ensures high selectivity for MPO, as the inhibitor is only activated in the presence of MPO's enzymatic activity. **PF-06282999** has demonstrated high selectivity for MPO over other enzymes like thyroid peroxidase and cytochrome P450 isoforms.[5]

Below is a diagram illustrating this shared mechanism of action.



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Mechanism of Irreversible MPO Inactivation.

## Comparative Performance Data

The following tables summarize the available quantitative data for **PF-06282999** and PF-1355, allowing for a direct comparison of their potency and pharmacokinetic properties.

**Table 1: In Vitro Potency**

Parameter	PF-06282999	PF-1355	Assay Context
IC <sub>50</sub>	1.9 µM[6][7]	0.97 µM (NET formation)[1]	Inhibition of MPO activity in stimulated human neutrophils or whole blood
1.65 µM (Taurine Chloramines)[1]			
EC <sub>50</sub>	3.8 µM[7]	1.47 µM (Taurine Chlorination)[4]	Effective concentration in plasma or cell-based assays
2.03 µM (Human Blood)[4]			

**Table 2: Pharmacokinetics (PF-06282999)**

Data for PF-1355 pharmacokinetics is not readily available in the public domain.

Parameter	Mouse	Rat	Dog	Monkey	Human
Oral Bioavailability	100%	86%	75%	76%	N/A
Plasma Clearance (CL <sub>p</sub> )	10.1 mL/min/kg	41.8 mL/min/kg	3.39 mL/min/kg	10.3 mL/min/kg	N/A
Volume of Distribution (V <sub>dss</sub> )	0.5 L/kg	2.1 L/kg	1.0 L/kg	0.9 L/kg	N/A
Terminal Half-life (t <sub>1/2</sub> )	0.75 h	3.3 h	2.0 h	1.9 h	N/A
Blood/Plasma Ratio	1.1	1.1	0.91	1.2	0.94

Data sourced from MedChemExpress, citing Dong JQ, et al. (2016).[\[7\]](#)[\[8\]](#)

## Experimental Protocols

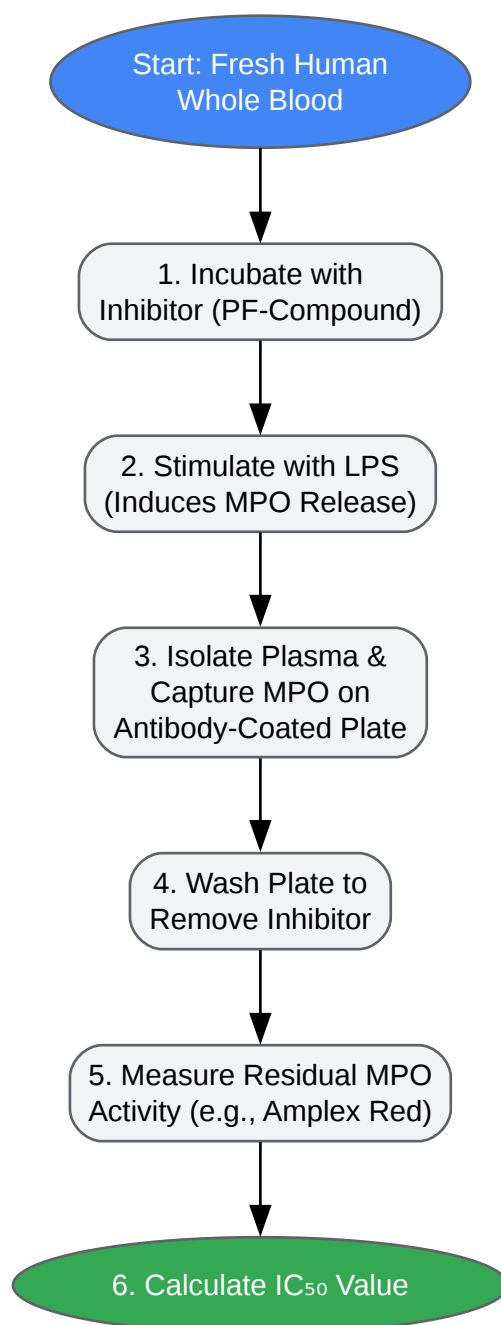
Detailed, step-by-step protocols are proprietary. However, based on published literature, the principles of the key assays used to characterize these inhibitors can be described.

### Human Whole Blood Assay (for MPO Activity)

This ex vivo assay is crucial for understanding an inhibitor's efficacy in a complex biological matrix.

- Preparation: Freshly drawn human whole blood is collected in heparinized tubes.
- Incubation: The test compound (**PF-06282999** or PF-1355) is added to the blood at various concentrations and incubated.
- Stimulation: Neutrophils within the blood are stimulated, typically with Lipopolysaccharide (LPS), to induce the release of MPO. This incubation usually lasts for several hours (e.g., 4 hours).

- **MPO Capture:** Plasma is separated, and MPO is captured from the plasma using microtiter plates coated with an anti-MPO antibody.
- **Activity Measurement:** The captured MPO is washed to remove the inhibitor. The residual enzymatic activity is then measured by adding a substrate solution (e.g., Amplex Red and  $\text{H}_2\text{O}_2$ ) and quantifying the product formation via fluorescence or absorbance.
- **Analysis:** The  $\text{IC}_{50}$  value is calculated by plotting the residual MPO activity against the inhibitor concentration.



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Workflow for the Human Whole Blood MPO Assay.

## Taurine Chloramine Assay

This assay measures the direct chlorinating activity of MPO, a primary physiological function.

- Cell Isolation: Human neutrophils are isolated from the blood of healthy donors.

- Incubation: Isolated neutrophils are treated with the inhibitor (PF-1355) or a vehicle control.
- Stimulation: The neutrophils are then stimulated with an agent like Phorbol Myristate Acetate (PMA) in a medium containing taurine.
- Chloramine Formation: Active MPO released by the neutrophils catalyzes the reaction between  $\text{H}_2\text{O}_2$  and chloride ions to form HOCl. The HOCl is then trapped by taurine to form the more stable taurine chloramine.
- Detection: The amount of taurine chloramine produced is quantified. A common method involves reacting the taurine chloramine with 3,3',5,5'-tetramethylbenzidine (TMB) in the presence of iodide, which produces a blue-colored product that can be measured spectrophotometrically.
- Analysis: The  $\text{IC}_{50}$  is determined by comparing the amount of taurine chloramine produced in the presence of the inhibitor to the control.

## Summary and Conclusion

Both **PF-06282999** and PF-1355 are potent, selective, and irreversible inhibitors of myeloperoxidase, operating through a mechanism-based inactivation pathway.

- Potency: Based on the available in vitro data, PF-1355 appears to be slightly more potent than **PF-06282999** in cell-based assays, exhibiting lower  $\text{IC}_{50}$  and  $\text{EC}_{50}$  values in assays for NET formation and taurine chlorination.[1][4]
- Pharmacokinetics: Extensive pharmacokinetic data is available for **PF-06282999**, demonstrating good oral bioavailability and low to moderate clearance across several preclinical species.[5][7] This robust dataset was sufficient to advance **PF-06282999** to first-in-human studies.[5][6] Publicly available pharmacokinetic data for PF-1355 is limited, making a direct comparison in this area difficult.
- Clinical Development: **PF-06282999** has progressed to clinical trials, indicating a favorable overall pharmacological and safety profile.[5]

In conclusion, while both compounds are effective MPO inhibitors with a shared mechanism, **PF-06282999** has a more extensively characterized pharmacokinetic profile and has advanced

further in clinical development. PF-1355 shows high potency in preclinical models of vasculitis and glomerulonephritis, suggesting its therapeutic potential in vascular and renal diseases.[3][8][9] The choice between these or similar MPO inhibitors for future research or development would depend on the specific therapeutic context, balancing in vitro potency with in vivo pharmacokinetic and safety profiles.

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